molecular formula C9H5BrO2 B1280058 3-Bromo-1-benzofuran-2-carbaldehyde CAS No. 38281-52-6

3-Bromo-1-benzofuran-2-carbaldehyde

Cat. No. B1280058
CAS RN: 38281-52-6
M. Wt: 225.04 g/mol
InChI Key: XJHLNJBEPAUFOD-UHFFFAOYSA-N
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Description

3-Bromo-1-benzofuran-2-carbaldehyde is a chemical compound that is part of the benzofuran family, which are heterocyclic compounds containing a fused benzene and furan ring system. The presence of a bromine atom and an aldehyde group in the compound suggests potential reactivity for further chemical transformations, particularly in the field of organic synthesis where such moieties are valuable for constructing complex molecules.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various catalytic processes. For instance, a CuI-catalyzed domino process allows for the formation of 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters. This method involves an intermolecular carbon-carbon bond formation followed by an intramolecular carbon-oxygen bond formation, indicating a potential pathway for the synthesis of 3-Bromo-1-benzofuran-2-carbaldehyde derivatives . Additionally, palladium catalysis has been employed to convert 3-bromo-2H-coumarins to benzofuran-coumarin compounds, which involves a C-H activation and a ring contraction, suggesting that similar palladium-catalyzed methods could be applicable for synthesizing related 3-bromo-benzofuran compounds .

Molecular Structure Analysis

While the specific molecular structure of 3-Bromo-1-benzofuran-2-carbaldehyde is not directly discussed in the provided papers, related compounds have been studied using X-ray diffraction analysis. For example, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was determined, which could provide insights into the structural aspects of brominated aromatic aldehydes . These techniques are crucial for confirming the molecular geometry and electronic structure of such compounds.

Chemical Reactions Analysis

The reactivity of brominated aldehydes in chemical reactions is well-documented. For instance, β-bromovinyl aldehydes can undergo palladium-catalyzed carbonylative cyclization to form furan derivatives . This indicates that 3-Bromo-1-benzofuran-2-carbaldehyde could potentially participate in similar carbonylative cyclization reactions, leading to diverse furan-based structures. Moreover, the Knoevenagel reaction has been used to synthesize polymers from dihydrobenzofuro benzofuran dicarbaldehyde, which suggests that aldehydes with benzofuran moieties can engage in condensation reactions to form polymeric materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-1-benzofuran-2-carbaldehyde can be inferred from studies on related compounds. For example, solvatochromic and photophysical studies of bromophenyl derivatives provide information on how the compound's emission spectrum and quantum yield vary in different solvents, which is relevant for understanding the behavior of 3-Bromo-1-benzofuran-2-carbaldehyde in various environments . Additionally, the synthesis of polymers containing benzofuran units indicates that such compounds can exhibit good solubility in organic solvents and possess desirable thermal properties .

Scientific Research Applications

Synthesis of Novel Heterocycles
3-Bromo-1-benzofuran-2-carbaldehyde has been utilized as a precursor for synthesizing a variety of novel heterocycles. Researchers have developed methods to generate diverse compounds by reacting it with other chemicals, showcasing its versatility in organic synthesis. The resulting compounds have been structurally characterized by spectroscopic methods, underscoring the potential of 3-Bromo-1-benzofuran-2-carbaldehyde in facilitating the development of new chemical entities with potential applications in various fields (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

Catalytic Domino Processes
Another significant application involves its use in catalytic domino processes to synthesize benzofurans. For instance, a domino transformation catalyzed by CuI successfully converted derivatives of 3-Bromo-1-benzofuran-2-carbaldehyde into 2,3-disubstituted benzofurans. This process highlights its utility in constructing complex molecular frameworks efficiently, offering a pathway to substances that might possess valuable pharmacological properties (Lu, Wang, Zhang, & Ma, 2007).

Palladium-Catalyzed Transformations
The compound also plays a critical role in palladium-catalyzed transformations. A notable study reported the conversion of 3-Bromo-2H-coumarins to 3-(Benzofuran-2-yl)-2H-coumarins under palladium catalysis. This method involves multiple bond formations and transformations in a single step, demonstrating the compound's utility in facilitating complex chemical reactions. Additionally, the photophysical properties of the synthesized compounds were explored, indicating potential applications in material science or as probes in biological systems (Galvani et al., 2017).

Antimicrobial Applications
Furthermore, derivatives of 3-Bromo-1-benzofuran-2-carbaldehyde have been investigated for their antimicrobial properties. Through the synthesis of benzofuran aryl ureas and carbamates, researchers have explored the biological significance of these compounds. This research direction not only expands the chemical utility of 3-Bromo-1-benzofuran-2-carbaldehyde but also paves the way for potential therapeutic applications (Kumari, Mathada, Kumar, Suda, & Basavaraja, 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-bromo-1-benzofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHLNJBEPAUFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90491564
Record name 3-Bromo-1-benzofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-benzofuran-2-carbaldehyde

CAS RN

38281-52-6
Record name 3-Bromo-1-benzofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1-benzofuran-2-carbaldehyde
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Synthesis routes and methods

Procedure details

2,3-Dibromobenzofuran (1.37 g, 5.0 mmol) is dissolved in Et2O (20 ml) in a dry flask under nitrogen and cooled to −78° C. t-Butylithium (6.47 ml, 11.0 mmol) is added drop-wise, and the chilled solution is stirred 1 h. DMF (0.45 ml, 5.75 mmol) is dissolved in Et2O (5 ml) and also added dropwise, and the mixture is stirred at −78° C. for another 4 h. The reaction is warmed to rt, whereby oxalic acid dihydrate (1.26 g, 10.0 mmol) and water (5 ml) are added. The reaction continued stirring at rt for 2 days and is then diluted with water (25 ml) and EtOAc (35 ml). The layers are allowed to separate, and the aqueous is extracted with EtOAc (1×35 ml). The organics are combined, dried over Na2SO4, filtered, and concentrated to an orange oil that solidified upon standing. The crude material is chromatographed over 100 g slurry-packed silica, eluting with 20% EtOAc/hexane. The appropriate fractions are combined and concentrated to afford 628 mg (56%) of 3-bromo-1-benzofuran-2-carbaldehyde as a yellow crystalline solid. HRMS (FAB) calcd for C9H5BrO2+H: 224.9552, found 224.9555.
Quantity
1.37 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.45 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1.26 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
35 mL
Type
solvent
Reaction Step Four

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